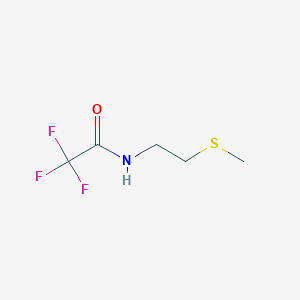
N-(2-methylthioethyl)trifluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylthioethyl)trifluoroacetamide is a useful research compound. Its molecular formula is C5H8F3NOS and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
One of the primary applications of N-(2-methylthioethyl)trifluoroacetamide is in gas chromatography-mass spectrometry (GC-MS) . It is used as a silylating reagent to form volatile derivatives, which facilitates the analysis of various compounds, including:
- Steroid Hormones: It has been employed in the detection and quantification of steroid hormones such as 17-alpha-ethynylestradiol and estrone through improved silylation procedures .
- Environmental Analysis: The compound has been utilized in methods for determining organic UV filters and drugs of abuse in environmental samples. Its derivatization capabilities enhance the sensitivity and specificity of GC-MS analyses .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as a pharmaceutical intermediate . Its role as a metabolite in drug metabolism studies has been documented, particularly concerning compounds like Famprofazone . Furthermore, it has potential applications in developing new medications due to its structural similarity to biologically active molecules.
Organic Synthesis
This compound is also significant in organic synthesis. It can be used to synthesize various thioacetamides and sulfinylacetamides through coupling reactions with thioglycolic acid and other reagents. This versatility makes it a valuable building block for creating more complex organic molecules .
Case Study 1: Detection of Steroid Hormones
A study demonstrated the effective use of this compound for the simultaneous detection of steroid hormones in environmental samples. The derivatization process improved the detection limits significantly compared to traditional methods, showcasing its effectiveness in analytical applications .
Case Study 2: Synthesis of Thioacetamides
Research involving the synthesis of various thioacetamides highlighted the utility of this compound as a key reagent. The study outlined several synthetic pathways that utilized this compound to achieve high yields of desired products under optimized conditions .
Eigenschaften
Molekularformel |
C5H8F3NOS |
|---|---|
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(2-methylsulfanylethyl)acetamide |
InChI |
InChI=1S/C5H8F3NOS/c1-11-3-2-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |
InChI-Schlüssel |
ZTNUCKSQJANOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















